

A Comparative Guide to NAMPT Inhibitors: GNE-617 Hydrochloride vs. GMX1778

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Compound of Interest

Compound Name: GNE-617 hydrochloride

Cat. No.: B2614486

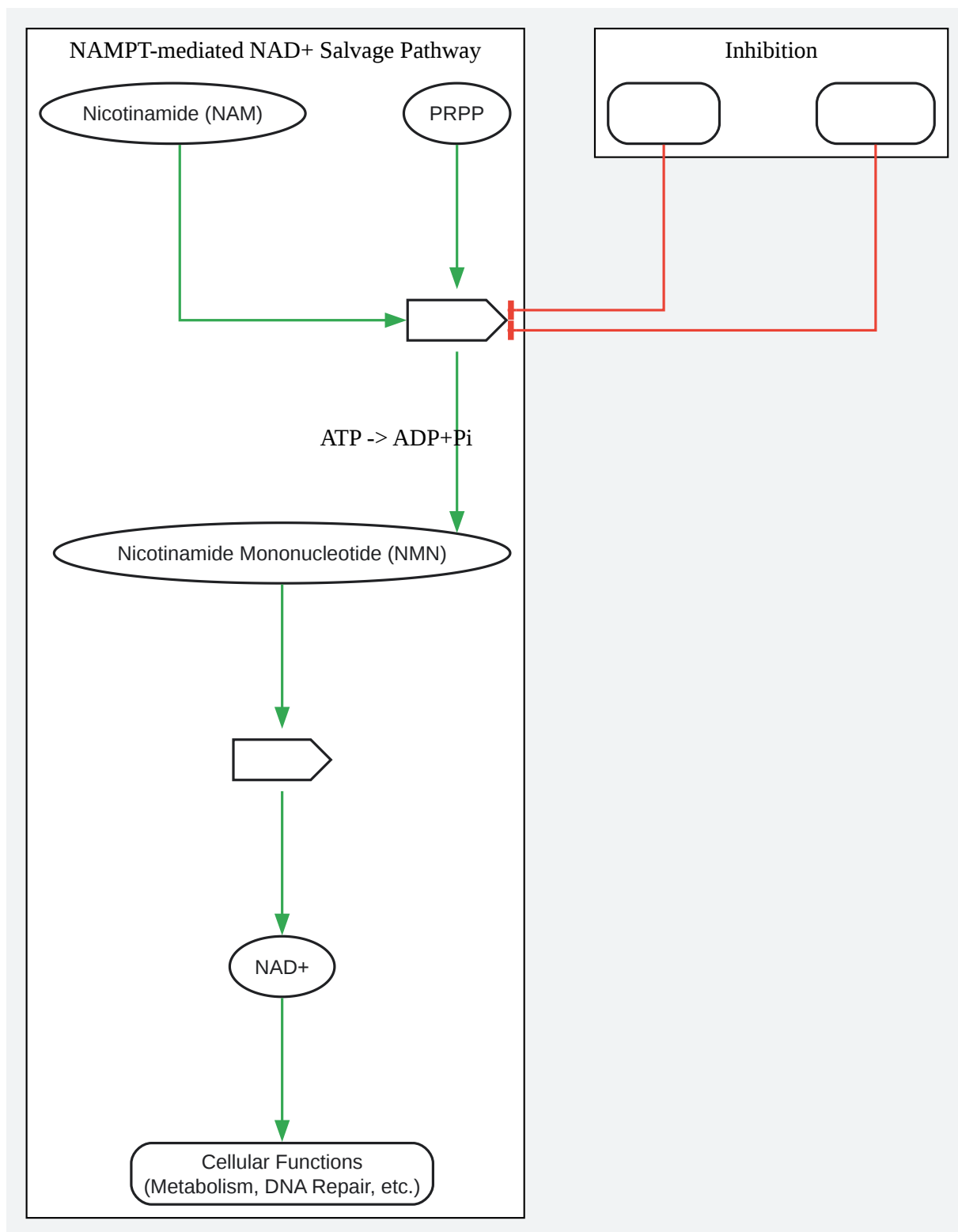
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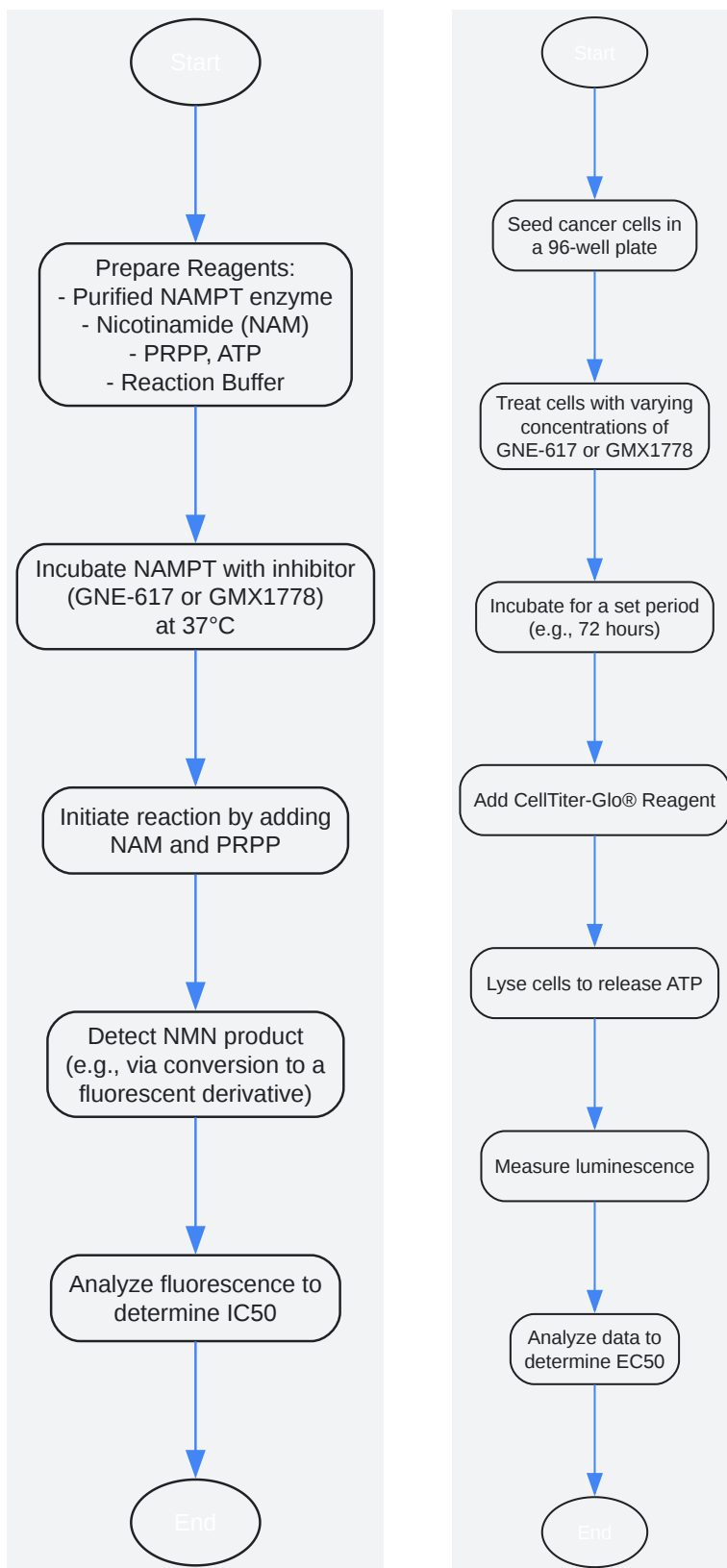
For Researchers, Scientists, and Drug Development Professionals

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its rate-limiting role in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis, a crucial coenzyme for cellular metabolism and signaling. Cancer cells, with their high metabolic demands, are particularly vulnerable to NAMPT inhibition. This guide provides an objective comparison of two potent NAMPT inhibitors, **GNE-617 hydrochloride** and GMX1778, summarizing their performance based on available preclinical data.

Mechanism of Action: Targeting a Metabolic Vulnerability

Both GNE-617 and GMX1778 are small molecule inhibitors that target the enzymatic activity of NAMPT. By blocking this enzyme, they deplete the intracellular pool of NAD⁺, leading to a cascade of events including metabolic collapse, ATP depletion, and ultimately, cancer cell death.^{[1][2][3]} GMX1778 is the active form of the prodrug GMX1777.^{[1][2]}





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